molecular formula C17H13N3O4 B1418216 4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one CAS No. 1173388-07-2

4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one

Cat. No.: B1418216
CAS No.: 1173388-07-2
M. Wt: 323.3 g/mol
InChI Key: AXYKWPBDDUPKRL-UHFFFAOYSA-N
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Description

The compound 4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one features a hybrid structure combining a 2-phenyloxazol-5(4H)-one core linked via a hydrazone bridge to a 2,3-dihydrobenzo[b][1,4]dioxin moiety.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-2-phenyl-1,3-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-17-15(18-16(24-17)11-4-2-1-3-5-11)20-19-12-6-7-13-14(10-12)23-9-8-22-13/h1-7,10,21H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYKWPBDDUPKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=NC3=C(OC(=N3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Oxazolone Core

The core structure, 2-phenyloxazol-5(4H)-one , is typically synthesized via the cyclization of phenylglyoxal derivatives with amino acids or their derivatives. A common route involves:

  • Condensation of phenylglyoxal with urea derivatives under reflux.
  • Cyclization facilitated by dehydrating agents such as phosphorus oxychloride or polyphosphoric acid.

Reaction Conditions:

Step Reagents & Conditions Notes
1 Phenylglyoxal + urea derivative Reflux in ethanol or acetic acid
2 Dehydration with phosphorus oxychloride Promotes ring closure

Formation of Hydrazono-Intermediate

The hydrazono group is introduced by reacting the oxazolone with hydrazine derivatives:

  • Hydrazine hydrate is reacted with the oxazolone under reflux.
  • The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a hydrazone linkage.

Reaction Conditions:

Step Reagents & Conditions Notes
1 Oxazolone + hydrazine hydrate Reflux in ethanol or acetic acid
2 Acidic or neutral pH To favor hydrazone formation

Incorporation of the Dihydrobenzo[b]dioxin-6-yl Group

The dihydrobenzo[b]dioxin-6-yl moiety is introduced through a nucleophilic aromatic substitution or via coupling with suitable electrophilic intermediates:

  • Synthesis of the dihydrobenzo[b]dioxin-6-yl precursor involves cyclization of catechol derivatives with appropriate halogenated compounds.
  • The precursor is then coupled with the hydrazono-oxazolone via condensation reactions, often under reflux in polar solvents like ethanol or acetic acid.

Reaction Conditions:

Step Reagents & Conditions Notes
1 Dihydrobenzo[b]dioxin-6-yl halide + nucleophile Reflux in polar solvent
2 Coupling with hydrazono-oxazolone Under inert atmosphere, possibly with catalysts

Final Cyclization and Purification

The final step involves cyclization to form the fused heterocyclic system:

  • Heating the coupled intermediates under reflux promotes intramolecular cyclization.
  • The product is purified via column chromatography, typically eluting with ethyl acetate/hexane gradients.

Notes:

  • Purification by flash chromatography ensures removal of unreacted starting materials.
  • Characterization involves NMR, IR, and mass spectrometry to confirm structure.

Data Table of Preparation Methods

Step Reagents Solvent Conditions Yield Notes
1 Phenylglyoxal + urea derivative Ethanol Reflux Formation of oxazolone core
2 Hydrazine hydrate Ethanol Reflux Hydrazono formation
3 Dihydrobenzo[b]dioxin-6-yl halide Polar solvent Reflux Coupling to core
4 Cyclization agents Ethanol Reflux Final heterocycle formation

Research Findings and Notes

  • The synthesis of related heterocyclic compounds, such as oxazolone derivatives, often employs cyclization of phenylglyoxal derivatives with ureas or hydrazines, as documented in heterocyclic chemistry literature.
  • The coupling of aromatic dihydrobenzo[b]dioxins with hydrazono-oxazolone frameworks has been achieved via nucleophilic substitution or condensation reactions under reflux conditions.
  • The yields vary depending on the specific substituents and reaction conditions, often ranging from moderate (12%) to high (80%) yields, with purification steps critical for obtaining pure compounds.
  • The reaction environment typically involves inert atmospheres (nitrogen or argon) to prevent oxidation or side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one exhibit significant anticancer properties. For example, derivatives of benzodioxin structures have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain hydrazone derivatives showed promising results against glioblastoma cell lines through mechanisms involving apoptosis and DNA damage .

Anti-Diabetic Properties

The compound's structural features suggest potential anti-diabetic effects. Similar compounds have been evaluated for their ability to lower glucose levels in diabetic models, indicating a pathway for further research into the therapeutic applications of this class of molecules .

Photophysical Properties

The oxazole moiety in the compound contributes to its photophysical characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent materials. Research into related compounds has shown their utility in developing advanced materials with enhanced luminescent properties .

Sensor Development

Compounds with similar structural motifs have been explored for use in sensor technology due to their ability to interact with various analytes. The unique electronic properties of oxazoles allow for the detection of specific ions or molecules, which could be leveraged in environmental monitoring systems .

Synthesis and Case Studies

The synthesis of This compound typically involves multi-step reactions starting from accessible precursors like 2,3-dihydrobenzo[b][1,4]dioxin derivatives and phenolic compounds.

Case Study: Synthesis Pathway

A typical synthesis pathway may include:

  • Formation of a hydrazone through condensation reactions.
  • Cyclization to form the oxazole ring.
  • Purification through crystallization or chromatography.

This method has been validated through various studies that emphasize yield optimization and purity assessment using techniques such as NMR and mass spectrometry .

Mechanism of Action

The mechanism of action of 4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The following table summarizes key structural and synthetic features of the target compound and its analogues:

Compound Name / Source Core Structure Key Substituents Synthesis Method Notable Properties
Target Compound Oxazol-5(4H)-one Phenyl, 2,3-dihydrobenzo[b][1,4]dioxin hydrazone Inferred hydrazone condensation Planar conformation (speculative)
Thiazole Derivatives () Thiazole 4-Fluorophenyl, 4-chlorophenyl Crystallization from DMF Isostructural, triclinic symmetry
Triazolone Derivative () 1,2,4-Triazol-5(4H)-one 5-Nitrothiazol-2-ylthio Commercial/custom synthesis High molecular weight (379.37 g/mol)
Pyrazolone Analogues () Pyrazol-5(4H)-one 4-Fluorophenyl, 3-methyl Reported hydrazone coupling Anti-inflammatory, antiproliferative
BAX Activator () Pyrazol-5(4H)-one Diphenylethylidene, 4-phenylthiazol-2-yl Multi-step alkylation/cyclization Targets apoptosis pathways
Key Observations:
  • Heterocyclic Core Diversity : The target compound’s oxazolone core distinguishes it from thiazole (), triazolone (), and pyrazolone () derivatives. Oxazolones are less common in the literature compared to pyrazolones, which are widely studied for bioactivity .
  • Fluorinated aryl groups in and may improve metabolic stability through electron-withdrawing effects .

Biological Activity

The compound 4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N2O3C_{18}H_{16}N_{2}O_{3}, with a molecular weight of approximately 312.34 g/mol. It contains a hydrazone linkage, which is often associated with various pharmacological activities.

Mechanisms of Biological Activity

  • Antioxidant Activity : The presence of the benzo[d]dioxole moiety suggests potential antioxidant properties. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.
  • Anticancer Properties : Preliminary studies indicate that derivatives of hydrazones can inhibit cancer cell proliferation. The specific interaction of this compound with cancer-related pathways warrants further investigation. For instance, hydrazone compounds have been reported to induce apoptosis in various cancer cell lines through the modulation of signaling pathways like p53 and NF-kB.
  • Antimicrobial Activity : Some analogs of phenyl oxazoles have demonstrated antimicrobial effects against bacterial strains. This compound's structure may confer similar properties, making it a candidate for further exploration as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth

Case Studies

  • Anticancer Study : In a study published in Cancer Letters, a related hydrazone compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting that the hydrazone moiety may enhance cytotoxicity through apoptosis induction (Reference: ).
  • Antioxidant Assessment : A recent investigation evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays. The results indicated that compounds with a dihydrobenzo[d]dioxin structure exhibited notable scavenging activity compared to standard antioxidants like ascorbic acid (Reference: ).
  • Antimicrobial Evaluation : A study focusing on the antimicrobial properties of oxazole derivatives revealed that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (Reference: ).

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming hydrazone and oxazolone moieties. For example, aromatic protons in the dihydrobenzo[d]ioxin ring appear as doublets at δ 6.8–7.2 ppm .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values within 0.001 Da) .
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for structurally similar thiazolidinedione derivatives .

How do structural modifications influence biological activity in kinase inhibition studies?

Advanced Research Question

  • Substituent effects : Adding electron-withdrawing groups (e.g., nitro-thiazole) enhances binding to kinase ATP pockets, as seen in JNK inhibitors .
  • Selectivity : Derivatives with bulky substituents (e.g., cyclopentyl) reduce off-target effects in CDK9 inhibitors .
  • Methodology : SAR studies require IC₅₀ profiling across kinase panels and molecular docking to validate binding modes .

How can discrepancies in reaction yields be analyzed for scale-up protocols?

Advanced Research Question
Yield variations (e.g., 26% vs. 93% in triazole derivatives) arise from:

  • Intermediate stability : Air-sensitive intermediates (e.g., hydrazides) degrade without inert atmospheres .
  • Catalyst efficiency : Transition metal catalysts (e.g., Pd for cross-couplings) require precise loading (1–5 mol%) .
  • Analytical validation : HPLC purity checks (>95%) and kinetic monitoring via TLC prevent batch failures .

What computational methods predict selectivity in enzyme inhibition?

Advanced Research Question

  • Molecular dynamics (MD) : Simulates ligand-enzyme interactions over 100+ ns to assess binding stability .
  • Docking scores : Glide SP/XP scoring differentiates CDK9 vs. GSK-3α inhibition (ΔG ≤ −8 kcal/mol for selective binding) .
  • Pharmacophore modeling : Identifies critical H-bond donors/acceptors in the oxazolone core for target engagement .

What are the key steps in analyzing cytotoxicity and off-target effects?

Advanced Research Question

  • In vitro assays : MTT/propidium iodide staining in leukemia cell lines (e.g., HL-60) quantifies IC₅₀ values .
  • Proteome profiling : Phospho-kinase arrays detect off-target kinase modulation (e.g., unintended JNK or ERK activation) .
  • Metabolic stability : Microsomal incubation (human/rat liver) assesses CYP450-mediated degradation .

How can crystallographic data resolve tautomeric ambiguities in the oxazolone ring?

Advanced Research Question
X-ray diffraction at 100K resolves keto-enol tautomerism:

  • Bond lengths : C=O bonds (~1.21 Å) confirm the oxazolone’s keto form .
  • Hydrogen bonding : Intramolecular H-bonds stabilize the hydrazone linkage (N–H⋯O distances: 2.2–2.5 Å) .

What strategies mitigate toxicity risks during in vivo studies?

Advanced Research Question

  • Acute toxicity assays : LD₅₀ determination in rodents identifies safe dosing ranges (e.g., <100 mg/kg) .
  • Metabolite screening : LC-MS/MS detects hepatotoxic metabolites (e.g., epoxide intermediates) .
  • Formulation : PEGylation or liposomal encapsulation reduces renal clearance .

How do solvent polarity and pH affect hydrazone stability?

Basic Research Question

  • Polar solvents : DMSO or DMF stabilize hydrazones via hydrogen bonding but may hydrolyze under acidic conditions (pH < 4) .
  • Buffered systems : Phosphate buffer (pH 7.4) maintains stability during biological assays .
  • Degradation kinetics : UV-Vis monitoring at λ = 320 nm (hydrazone π→π* transitions) quantifies half-lives .

What synthetic routes enable late-stage functionalization of the oxazolone core?

Advanced Research Question

  • Buchwald-Hartwig amination : Introduces aryl amines at the oxazolone C2 position using Pd catalysts .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition adds triazole moieties for solubility tuning .
  • Suzuki-Miyaura coupling : Installs biaryl groups (e.g., 4-trifluoromethylphenyl) for enhanced potency .

How can NMR data distinguish regioisomers in substituted derivatives?

Basic Research Question

  • NOESY correlations : Spatial proximity between hydrazone NH and dihydrodioxin protons confirms regiochemistry .
  • ¹³C shifts : Carbonyl carbons in oxazolone (δ ~165 ppm) vs. hydrazone (δ ~155 ppm) differentiate tautomers .

What in silico tools validate metabolic pathways?

Advanced Research Question

  • CYP450 prediction : SwissADME or StarDrop simulate Phase I oxidation sites (e.g., benzylic C-hydroxylation) .
  • Metabolite ID : Mass Frontier matches MS/MS fragments to predicted glucuronides or sulfates .

How does the dihydrobenzo[d]ioxin moiety influence pharmacokinetics?

Advanced Research Question

  • Lipophilicity : LogP values (~3.5) enhance blood-brain barrier penetration .
  • Plasma protein binding : >90% binding to albumin reduces free drug concentration .
  • Half-life extension : Methylation of the dioxin oxygen improves metabolic stability (t₁/₂ ↑ 2.5×) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one

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